molecular formula C6H7BrN2 B1280104 5-Amino-2-bromo-3-picoline CAS No. 38186-83-3

5-Amino-2-bromo-3-picoline

Cat. No.: B1280104
CAS No.: 38186-83-3
M. Wt: 187.04 g/mol
InChI Key: IEONGQZSAUAAKH-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-3-picoline is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Alternate Synthesis Methods : A study by Bhattacharya et al. (2007) explored an alternate route for synthesizing 2-amino-3-nitro-5-bromo-4-picoline, which is a precursor for a drug candidate. This method highlighted the use of 2-nitramino functionality in 2-nitramino-4-picoline as both a protecting group and a directional handle, leading to an efficient and regioselective synthesis (Bhattacharya et al., 2007).

  • Catalyst Synthesis and Application : Schubert et al. (2000) reported the synthesis of various mono- and disubstituted 2,2'-bipyridines using Stille-type coupling procedures. This process involved the use of bromo-picoline and tributyltin-picoline building blocks prepared from amino-picoline compounds, demonstrating its role in catalyst preparation for Atom Transfer Radical Polymerization (ATRP) (Schubert et al., 2000).

Chemical Process Development

  • Synthesis of Nevirapine Precursor : Longstreet et al. (2013) investigated the continuous synthesis of a nicotinonitrile precursor to Nevirapine, a drug used for HIV treatment. The process involved synthesizing the bromo derivative of a CAPIC intermediate from 2-chloro-3-amino-4-picoline, underscoring its importance in developing cost-effective production methods for complex pyridines (Longstreet et al., 2013).

  • Development of Sodium Channel Modulator : Fray et al. (2010) described the development of a kilo-scale synthesis process for a Nav1.8 sodium channel modulator, starting from 6-amino-5-bromo-2-picoline. This research highlights the use of 5-amino-2-bromo-3-picoline derivatives in optimizing pharmaceutical synthesis processes (Fray et al., 2010).

Biochemical Analysis

Biochemical Properties

5-Amino-2-bromo-3-picoline plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the kynurenine pathway, which is a metabolic pathway leading to the production of nicotinamide adenine dinucleotide (NAD+) . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it affects cellular metabolism by altering the flux through metabolic pathways, thereby impacting the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often results in conformational changes in the target biomolecule, thereby altering its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause significant adverse effects . Threshold effects have been noted, where a certain dosage level must be reached before any noticeable effects are observed. Toxic effects at high doses include respiratory irritation and skin irritation .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway . It interacts with enzymes such as kynurenine 3-monooxygenase and kynureninase, which are crucial for the conversion of tryptophan to NAD+ . These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been observed to localize in specific compartments such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, thereby influencing its function and activity within the cell.

Properties

IUPAC Name

6-bromo-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEONGQZSAUAAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494243
Record name 6-Bromo-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-83-3
Record name 6-Bromo-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-bromo-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-3-methyl-5-nitropyridine (10.01 g), isopropanol (130 ml), water (26 ml) and iron (12.9 g) was added acetic acid (5.27 ml), and stirred at 80° C. for 3.5 hours. To the reaction solution was added potassium carbonate (13.37 g), filtered through Celite, then extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent was evaporated in vacuo. The precipitated solid was collected by filtration to give 5-amino-2-bromo-3-methylpyridine (6.66 g) as a gray solid. MS (ESI) m/z: 187, 189 (M+H)+.
Quantity
10.01 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
12.9 g
Type
catalyst
Reaction Step One
Quantity
13.37 g
Type
reactant
Reaction Step Two
Quantity
5.27 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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